3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one
Description
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-5-10(7-16-14(13)18)12-8-15-6-9-3-1-2-4-11(9)12/h1-8,17H,(H,16,18) |
InChI Key |
ATWGTFJOWHXQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CNC(=O)C(=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one
Multicomponent Reaction Approach
One efficient method reported for synthesizing 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one involves a multicomponent reaction (MCR) that combines isatin, tetrahydroisoquinoline, and a terminal alkyne under catalytic conditions. This approach enables the convergent assembly of the fused heterocyclic system in a single synthetic operation, enhancing atom economy and synthetic efficiency. The MCR proceeds via initial condensation and cyclization steps, followed by functional group transformations to install the hydroxyl group at the 3-position of the pyridinone ring.
This method is advantageous due to its operational simplicity and the ability to introduce structural diversity by varying the alkyne and amine components.
Isoxazolopyridine Formation and N–O Bond Cleavage Sequence
A sophisticated and well-documented synthetic route involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to form isoxazolopyridines, followed by base-mediated N–O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles, which are structurally related to 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one derivatives.
Stepwise Synthesis:
Step 1: 4-propargylaminoisoxazole substrates undergo gold(I)-catalyzed cyclization in the presence of JohnPhos AuCl and AgSbF6 catalysts in 1,2-dichloroethane under argon atmosphere at 60 °C for 3 hours. This step forms isoxazolopyridine intermediates.
Step 2: The resulting isoxazolopyridines are subjected to potassium carbonate (K2CO3) in dry methanol at 60 °C for 30 minutes. This induces N–O bond cleavage, facilitated by deprotonation at the C-3 hydrogen, yielding the target 3-hydroxy-4-substituted picolinonitriles.
The overall reaction can be conducted in a one-pot fashion, combining both steps without intermediate isolation, which improves synthetic efficiency and reduces purification steps. The one-pot yields are generally comparable to or slightly lower than the stepwise yields but offer operational convenience.
Reaction Conditions Summary:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| Cyclization | JohnPhos AuCl (0.05 equiv), AgSbF6 (0.05 equiv), N-phenylbenzaldimine (1 equiv) | 1,2-Dichloroethane | 60 °C | 3 hours | Isoxazolopyridine intermediate |
| N–O Bond Cleavage | K2CO3 (1.5 equiv) | Dry Methanol | 60 °C | 30 minutes | 3-Hydroxy-4-substituted picolinonitrile |
Yields for various substrates range from moderate to excellent, with some variation depending on substituent electronic effects.
General Procedure for 4-Substituted 3-Hydroxypicolinonitriles (Related Compounds)
Although directly focused on 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one, methods for synthesizing 3-hydroxypicolinonitriles provide valuable insights due to structural similarities. These methods typically involve:
- Treatment of 4-propargylaminoisoxazoles with potassium carbonate in methanol at elevated temperature.
- Quenching with aqueous acid followed by extraction and purification.
This procedure highlights the importance of base-mediated N–O bond cleavage and the role of substituents in reaction efficiency.
Analysis of Preparation Methods
Advantages
Multicomponent Reaction Method:
- High atom economy.
- Structural diversity achievable by varying starting materials.
- Operational simplicity.
Isoxazolopyridine/N–O Bond Cleavage Sequence:
- Mild reaction conditions.
- Amenable to one-pot synthesis, reducing purification steps.
- Good to excellent yields for a range of substrates.
- Enables access to a variety of 3-hydroxy-substituted pyridines, including the target compound.
Limitations
- The multicomponent reaction may require optimization for different substrate scopes.
- The gold(I)-catalyzed cyclization involves precious metal catalysts, which may increase cost.
- Some intermediates (e.g., isoxazolopyridines) are labile and may reduce overall yield if isolated.
Yield Comparison Table
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core structure of the compound while introducing new functional groups .
Scientific Research Applications
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the pyridin-2-one core with S4 and compound 74 but differs in substituent complexity.
- Unlike the Parchem compound , which has an isoquinolin-1-one core, the target’s pyridinone core may offer distinct electronic properties.
- Position 5 substituents vary widely, influencing solubility and target binding (e.g., isoquinolinyl vs. dimethoxypyrimidinyl).
Comparison :
- The target compound’s synthesis may require Suzuki coupling (as in S5 ) to introduce the isoquinolin-4-yl group.
- Bromination (e.g., S6 synthesis ) or functional group interconversion (e.g., hydroxylation) could be critical steps.
Physicochemical Properties
Table 3: Spectroscopic and Analytical Data
Implications :
- The target compound’s NMR would likely show aromatic protons from the isoquinolinyl group (δ 7.5–9.0) and a hydroxy proton (δ ~10–12).
- High purity (>95%) is achievable via silica chromatography, as demonstrated in .
Biological Activity
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one (commonly referred to as compound ATWGTFJOWHXQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is . The compound features a pyridine ring fused with an isoquinoline moiety, which contributes to its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
2. Neuroprotective Effects
Studies have suggested that derivatives of isoquinoline compounds can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative damage. For instance, compounds that interact with dopamine receptors have been shown to protect against neurodegeneration .
3. Antimicrobial Properties
Preliminary studies suggest that 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one may possess antimicrobial activity. Similar alkaloids have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections .
The biological activity of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is believed to be mediated through several mechanisms:
- Dopamine Receptor Modulation : Compounds structurally related to this isoquinoline derivative may influence dopamine receptor pathways, which are critical in mood regulation and neuroprotection .
- Antioxidant Enzyme Activation : The compound may enhance the activity of antioxidant enzymes such as glutathione peroxidase, thereby reducing cellular oxidative stress .
Case Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of a related compound on mouse models of Parkinson's disease. The results showed that treatment with the compound improved motor function and reduced neuroinflammation, suggesting a protective role against dopaminergic cell loss .
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on several derivatives of isoquinoline compounds, including 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from to mg/mL .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
